(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
Description
This compound features a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a 4-fluorobenzyl group at position 3. The piperidine nitrogen is further functionalized with a 2-fluorophenyl methanone moiety. Its structural complexity arises from the integration of two aromatic fluorinated groups and a heterocyclic oxadiazole scaffold, which are common pharmacophores in medicinal chemistry for enhancing target affinity and metabolic stability . The presence of fluorine atoms likely improves lipophilicity and bioavailability, while the oxadiazole ring contributes to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
(2-fluorophenyl)-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c22-16-9-7-14(8-10-16)12-19-24-25-20(28-19)15-4-3-11-26(13-15)21(27)17-5-1-2-6-18(17)23/h1-2,5-10,15H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTOWAQSPMBTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=NN=C(O3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the fluorinated benzyl and phenyl groups under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is investigated for its potential as a drug candidate. Its pharmacological properties, such as binding affinity and selectivity for specific receptors, are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and the oxadiazole moiety play crucial roles in binding to these targets, leading to modulation of their activity. The piperidine ring can enhance the compound’s solubility and bioavailability, further contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- 1,3,4-Oxadiazole Derivatives: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () exhibit analogous heterocyclic frameworks but differ in substituents. The sulfonyl and triazole groups in this analogue may alter solubility and target selectivity compared to the fluorobenzyl-oxadiazole-piperidine system .
- However, this substitution may reduce metabolic stability due to increased susceptibility to oxidation .
- Piperidine-Based Methanones: (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone () shares the piperidine-methanone backbone but incorporates a thiadiazole and methyl-thiadiazole group. The absence of a 4-fluorobenzyl substituent likely diminishes aryl hydrocarbon receptor (AhR) binding, a critical factor in fluorinated drug design .
Physicochemical and Pharmacokinetic Properties
The target compound’s lower molecular weight and LogP compared to the triazole analogue () suggest improved solubility and membrane permeability. However, its higher fluorine content relative to the thiadiazole analogue () may enhance CNS penetration due to increased lipophilicity .
Biological Activity
The compound (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a novel organic molecule that incorporates a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Oxadiazole Ring : This five-membered heterocyclic structure is recognized for its stability and biological activity.
- Fluorobenzyl Group : Enhances the electronic properties and biological interactions of the compound.
- Piperidine Moiety : Known for its role in various pharmacological activities.
Biological Activities
Research has indicated that oxadiazole derivatives exhibit a broad spectrum of biological activities, including:
Anticancer Activity
Studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various cancer cell lines. For example:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating potent activity .
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives possess anti-inflammatory properties. In vivo studies have demonstrated that these compounds can inhibit edema formation in animal models, suggesting their potential use in treating inflammatory conditions .
Antimicrobial Activity
Oxadiazole derivatives have shown promising results against bacterial and fungal strains. The presence of electron-withdrawing groups like fluorine enhances their antimicrobial potency .
The biological activity of (3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can bind to active sites on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, modulating their activity .
- Receptor Interaction : The compound may also act on various receptors involved in cellular signaling pathways, influencing processes like apoptosis and inflammation .
Case Studies
Several studies have explored the biological activities of similar oxadiazole derivatives:
Q & A
Q. How can the synthesis of this compound be optimized for high purity and yield?
Methodological Answer:
- Step 1 : Utilize a multi-step synthesis approach. For oxadiazole formation, adopt cyclization reactions using hydrazide precursors with phosphoryl chloride (POCl₃) as a catalyst under reflux conditions, as demonstrated for similar 1,3,4-oxadiazole derivatives .
- Step 2 : Optimize solvent selection (e.g., ethanol or THF) and reaction time (4–6 hours) to minimize side products. Monitor reaction progress via Thin Layer Chromatography (TLC) .
- Step 3 : Purify intermediates via recrystallization (methanol or ethanol) and final product using column chromatography with a gradient of ethyl acetate/hexane. Validate purity via HPLC (>97%) .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Analysis : Perform H and C NMR to confirm the piperidine, oxadiazole, and fluorobenzyl moieties. Fluorine substituents will show characteristic coupling patterns in F NMR .
- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the oxadiazole core .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone group) .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antibacterial Assays : Use broth microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for structurally related oxadiazoles .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles at varying concentrations (1–100 µM) .
Advanced Research Questions
Q. How to design SAR studies to evaluate the role of fluorine substituents?
Methodological Answer:
- Step 1 : Synthesize analogs with varying fluorine positions (e.g., 3-fluoro vs. 4-fluorophenyl) and assess changes in lipophilicity (logP) and metabolic stability using HPLC-based assays .
- Step 2 : Compare bioactivity data (e.g., IC₅₀ values in receptor-binding assays) to identify substituent effects. For example, fluorination at the 4-position may enhance blood-brain barrier penetration .
- Step 3 : Use computational tools (e.g., Molinspiration) to calculate physicochemical parameters and correlate with experimental results .
Q. How can computational methods like molecular docking inform mechanistic studies?
Methodological Answer:
- Target Selection : Align with theoretical frameworks (e.g., GABA receptor modulation for neuroactive compounds) to select protein targets (PDB IDs: 4COF, 6HUP) .
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding with oxadiazole nitrogen and hydrophobic contacts with fluorophenyl groups .
- Validation : Cross-validate docking scores with experimental IC₅₀ values from radioligand displacement assays .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Data Audit : Compare experimental conditions (e.g., cell line variability, assay pH, solvent controls) between conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data, controlling for variables like compound purity (validate via HPLC) and storage conditions .
Q. What in vitro models assess metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure competitive inhibition. Calculate values using Dixon plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
